4-Acetoxy-3,5-dimethoxybenzoic acid
Overview
Description
4-Acetoxy-3,5-dimethoxybenzoic acid is a phenyl acetate derivative, formally known as syringic acid acetate. It is a member of the benzoic acids and phenyl acetates family. This compound is characterized by its molecular formula C11H12O6 and a molecular weight of 240.21 g/mol . It is a white to off-white powder with a melting point of 190-191°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetoxy-3,5-dimethoxybenzoic acid can be synthesized from syringic acid and acetic anhydride. The reaction involves the esterification of syringic acid with acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction mixture is stirred for about 3 hours, followed by washing with hydrochloric acid and drying over magnesium sulfate to yield the product .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.
Hydrolysis: Conversion back to syringic acid and acetic acid in the presence of water and acid or base catalysts.
Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids under strong oxidizing conditions.
Common Reagents and Conditions:
Esterification: Acetic anhydride, DMAP, DCM.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Syringic acid and acetic acid.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
4-Acetoxy-3,5-dimethoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetoxy-3,5-dimethoxybenzoic acid involves its interaction with biological molecules through its functional groups. The acetoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s bioactivity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
3,5-Dimethoxybenzoic acid: Lacks the acetoxy group, making it less reactive in esterification reactions.
Syringic acid: The parent compound, which lacks the acetoxy group and has different solubility and reactivity properties.
4-Acetoxybenzoic acid: Lacks the methoxy groups, affecting its overall chemical behavior and applications.
Uniqueness: 4-Acetoxy-3,5-dimethoxybenzoic acid is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility in organic solvents and its potential for forming various derivatives through chemical reactions .
Properties
IUPAC Name |
4-acetyloxy-3,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-6(12)17-10-8(15-2)4-7(11(13)14)5-9(10)16-3/h4-5H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJHIZHVFWVWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280069 | |
Record name | 4-(acetyloxy)-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-20-3 | |
Record name | NSC15296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(acetyloxy)-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYL SYRINGIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.